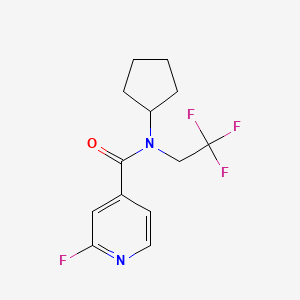

N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step nucleophilic substitution reactions, ester hydrolysis, and the utilization of catalysts. For instance, a rapid and high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the complexity and precision required in synthesizing fluorinated compounds (Zhou et al., 2021). Similarly, the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide involves a three-component reaction highlighting the complexity of synthesizing pyridine derivatives (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as FT-IR, NMR, X-ray diffraction, and computational chemistry methods. For example, a study on the crystal structure and DFT study of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide provided insights into the molecular conformation and physicochemical properties through X-ray diffraction and DFT calculations (Qin et al., 2019).

Chemical Reactions and Properties

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. For instance, the study by Wang et al. (2019) on perfluorocarboxylic anhydrides triggered cyclization demonstrates the potential for creating complex pyridine derivatives through nucleophilic addition-cyclization-elimination cascades, highlighting the reactivity of fluorinated compounds in synthetic chemistry (Wang et al., 2019).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and boiling point, are significantly influenced by the presence of fluorine atoms. While specific data for N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is not available, related studies suggest that fluorinated compounds tend to have high thermal stability and unique solubility characteristics due to the strong electronegativity of fluorine (Senczyszyn et al., 2013).

Chemical Properties Analysis

Fluorinated compounds exhibit distinctive chemical properties, such as increased stability, lipophilicity, and the ability to form hydrogen bonds, impacting their reactivity and potential applications. The introduction of fluorine atoms into pyridine derivatives, for example, can significantly alter their electronic properties and reactivity, as demonstrated in various synthetic applications (Goure, 1993).

Scientific Research Applications

PET Imaging Applications

- 18F-Mefway PET Imaging : A study compared the use of 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in human subjects. It found that although 18F-Mefway showed similar regional uptake patterns to 18F-FCWAY, its uptake was significantly lower, suggesting 18F-Mefway's potential as a PET radioligand for 5-HT1A receptor imaging despite its lower distribution volume ratios (DVR) values. However, its resistance to in vivo defluorination makes it a viable candidate for receptor imaging (Choi et al., 2015).

Pharmaceutical and Medicinal Chemistry

- Trifluoromethylation and Perfluoroalkylation : Research on the trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlighted the significance of fluoroalkylated enaminones in pharmaceuticals and agrochemicals. A mild, metal-free strategy was reported for the direct perfluoroalkylation through a visible-light-induced pathway, providing a straightforward route for synthesizing analogues with CF3 and perfluoroalkyl motifs, which are often found in pharmaceutical agents (Huang et al., 2018).

Synthesis of Complex Molecules

- Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide : A study presented a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This compound was synthesized via multi-step nucleophilic substitution reaction and ester hydrolysis, indicating the potential for synthesizing complex molecules using this chemical structure as a base (Zhou et al., 2021).

properties

IUPAC Name |

N-cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4N2O/c14-11-7-9(5-6-18-11)12(20)19(8-13(15,16)17)10-3-1-2-4-10/h5-7,10H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOTYPDLGZQKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC(F)(F)F)C(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)